molecular formula C10H8N2O4 B161334 Methyl 6-nitro-1H-indole-2-carboxylate CAS No. 136818-66-1

Methyl 6-nitro-1H-indole-2-carboxylate

Cat. No. B161334
M. Wt: 220.18 g/mol
InChI Key: XYESWWUBKWDGNI-UHFFFAOYSA-N
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Patent
US07141680B2

Procedure details

Compound 34 was prepared from indoline-2-carboxlic acid by nitration with nitric acid in sulfuric acid, methylation using methanol and p-toluenesulfonic acid, followed by reaction with dichlorodicyanobenzoquinone in ethyl acetate and benzene. Total yield: 58%. MS: 219.13 (M−H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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solvent
Reaction Step One
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Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11].[N+:13]([O-:16])(O)=[O:14].[C:17]1(C)C=CC(S(O)(=O)=O)=CC=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>S(=O)(=O)(O)O.C(OCC)(=O)C.C1C=CC=CC=1.CO>[CH3:17][O:11][C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[C:7]([N+:13]([O-:16])=[O:14])[CH:8]=2)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=C(C1=O)C#N)C#N)=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1NC2=CC(=CC=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.